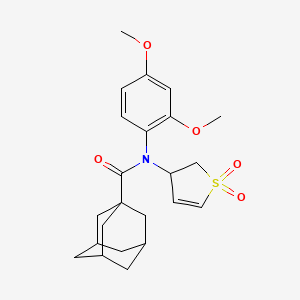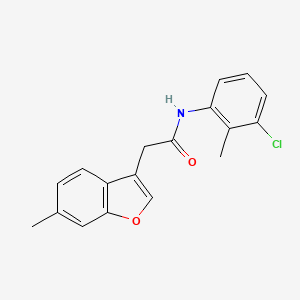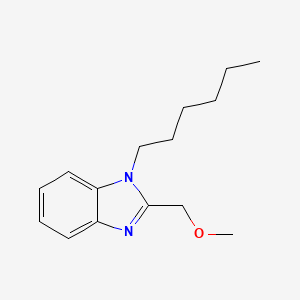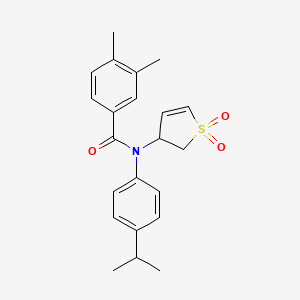
N-(2,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-1-adamantanecarboxamide is a synthetic organic compound that belongs to the class of adamantane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-1-adamantanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dimethoxyaniline, 3-thiophenol, and 1-adamantanecarboxylic acid.
Formation of Intermediate: The 2,4-dimethoxyaniline is reacted with 3-thiophenol under specific conditions to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 1-adamantanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Oxidation: The resulting product is oxidized to form the final compound, this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiophene ring or other parts of the molecule.
Substitution: Substitution reactions can occur at the aromatic rings or the adamantane core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield different adamantane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-1-adamantanecarboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethoxyphenyl)-N-(3-thiophenyl)-1-adamantanecarboxamide: Lacks the dioxido group.
N-(2,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-1-cyclohexanecarboxamide: Contains a cyclohexane ring instead of adamantane.
Uniqueness
N-(2,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-1-adamantanecarboxamide is unique due to its combination of the adamantane core with the dioxido-thiophene moiety. This structural feature may confer specific properties, such as enhanced stability, bioavailability, or activity.
Properties
Molecular Formula |
C23H29NO5S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C23H29NO5S/c1-28-19-3-4-20(21(10-19)29-2)24(18-5-6-30(26,27)14-18)22(25)23-11-15-7-16(12-23)9-17(8-15)13-23/h3-6,10,15-18H,7-9,11-14H2,1-2H3 |
InChI Key |
UVXIULCXRQVPPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C34CC5CC(C3)CC(C5)C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate](/img/structure/B11410935.png)
![5-chloro-N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11410946.png)
![2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11410949.png)
![2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11410951.png)
![1-[4-(3-methylphenoxy)butyl]-2-(propan-2-yl)-1H-benzimidazole](/img/structure/B11410960.png)


![2-[(Naphthalen-2-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B11410981.png)
![7-{[2-(4-chloro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11410987.png)
![2-{4-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)-1,3-thiazol-5-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11410994.png)

![3-hydroxy-7-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11411001.png)
![5,6-Dimethyl-1-[(2,4,6-trimethylphenyl)methyl]-1H-benzimidazole](/img/structure/B11411010.png)
![1-[2-(3-methylphenoxy)ethyl]-2-(3-methylphenyl)-1H-benzimidazole](/img/structure/B11411014.png)
